molecular formula C19H23NO2S B2846994 N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2-(m-tolyl)acetamide CAS No. 2320854-68-8

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2-(m-tolyl)acetamide

Numéro de catalogue B2846994
Numéro CAS: 2320854-68-8
Poids moléculaire: 329.46
Clé InChI: QECDJZDVXMSQHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2-(m-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TTP488 and has been studied extensively for its potential therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders.

Mécanisme D'action

TTP488 acts as an antagonist of RAGE, which is a transmembrane receptor that binds to a variety of ligands, including Aβ. RAGE activation leads to the production of reactive oxygen species, neuroinflammation, and neuronal damage. By blocking RAGE activation, TTP488 reduces the harmful effects of Aβ deposition and neuroinflammation, which are key features of Alzheimer's disease.
Biochemical and Physiological Effects
TTP488 has been shown to reduce Aβ deposition and neuroinflammation in animal models of Alzheimer's disease. It also improves cognitive function and reduces neuronal damage in these models. TTP488 has been found to have a good safety profile and is well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

TTP488 has several advantages for lab experiments, including its high potency and selectivity for RAGE. It also has good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, TTP488 has some limitations, including its relatively short half-life and the need for frequent dosing.

Orientations Futures

There are several future directions for TTP488 research, including investigating its potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Further studies are also needed to determine the optimal dosing and administration route of TTP488 in human clinical trials. Additionally, researchers are exploring the use of TTP488 in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for more studies to determine the long-term safety and efficacy of TTP488 in humans.
Conclusion
In conclusion, TTP488 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders. Its mechanism of action involves blocking RAGE activation, which reduces the harmful effects of Aβ deposition and neuroinflammation. TTP488 has several advantages for lab experiments, including its high potency and selectivity for RAGE, but also has some limitations, including its relatively short half-life. There are several future directions for TTP488 research, including investigating its potential therapeutic applications in other neurodegenerative disorders, determining the optimal dosing and administration route, and exploring its use in combination with other drugs.

Méthodes De Synthèse

The synthesis of TTP488 involves the reaction of tetrahydro-2H-pyran-4-ol, thiophene-2-carbaldehyde, and m-tolylacetic acid in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

TTP488 has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders. It acts as an antagonist of the receptor for advanced glycation end products (RAGE), which is implicated in the pathogenesis of Alzheimer's disease. TTP488 has been shown to reduce amyloid-β (Aβ) deposition, improve cognitive function, and reduce neuroinflammation in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

2-(3-methylphenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-14-4-2-5-15(12-14)13-18(21)20-19(17-6-3-11-23-17)16-7-9-22-10-8-16/h2-6,11-12,16,19H,7-10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECDJZDVXMSQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.